molecular formula C18H13BrN4OS B2934920 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111982-48-9

3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2934920
CAS RN: 1111982-48-9
M. Wt: 413.29
InChI Key: QRNKNWLWKACJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Corrosion Inhibition

One study focused on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The derivatives were found to be effective in protecting mild steel against corrosion, likely due to the formation of a protective layer on the steel surface. The study utilized electrochemical and surface analysis techniques to confirm the inhibition efficiency and the nature of the protective layer (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal potentials of 1,3,4-oxadiazole derivatives. For instance, compounds synthesized from 1,3,4-oxadiazole were reported to exhibit significant antifungal activity against a range of fungi, surpassing the efficacy of reference drugs in some cases (Kamble, Latthe, & Badami, 2007). Another study synthesized novel triazol derivatives with observed antimicrobial activities, suggesting the potential of 1,3,4-oxadiazole frameworks in developing new antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Anticancer and Apoptosis Induction

Research into the anticancer properties of 1,3,4-oxadiazole derivatives has shown promising results. One derivative was found to induce apoptosis in breast and colorectal cancer cell lines, with the mechanism of action involving cell cycle arrest followed by apoptosis induction. This finding suggests the potential application of these compounds as anticancer agents with specific activity profiles (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Antiviral Activity

The antiviral potential of 1,3,4-oxadiazole derivatives was explored in the context of Dengue and Junin virus infections. A specific compound was capable of inhibiting the replication of both viruses in vitro at concentrations significantly lower than the cytotoxic concentration, indicating its potential as an antiviral agent (Barradas, Errea, D'Accorso, Sepúlveda, Talarico, & Damonte, 2008).

properties

IUPAC Name

3-(3-bromophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4OS/c19-14-6-4-5-13(11-14)17-21-16(24-22-17)12-25-18-20-9-10-23(18)15-7-2-1-3-8-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNKNWLWKACJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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